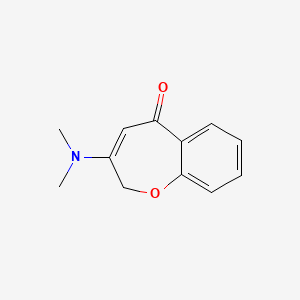

3-dimethylamino-1-benzoxepin-5(2H)-one

Description

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-(dimethylamino)-2H-1-benzoxepin-5-one |

InChI |

InChI=1S/C12H13NO2/c1-13(2)9-7-11(14)10-5-3-4-6-12(10)15-8-9/h3-7H,8H2,1-2H3 |

InChI Key |

YJZNYNQDWFZWAO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=O)C2=CC=CC=C2OC1 |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-dimethylamino-1-benzoxepin-5(2H)-one for improved yield and purity?

- Methodological Answer :

- Reaction Optimization : Adjust reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., dichloromethane vs. ethanol), and catalyst choice (e.g., Lewis acids like AlCl₃) to enhance cyclization efficiency during benzoxepin ring formation .

- Purification Strategies : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC to separate isomers or byproducts. Monitor purity via TLC or LC-MS .

- Analytical Validation : Confirm structural integrity using ¹H/¹³C NMR (e.g., δ 2.8–3.2 ppm for dimethylamino protons) and IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What spectroscopic and computational methods are critical for characterizing 3-dimethylamino-1-benzoxepin-5(2H)-one?

- Methodological Answer :

- Spectroscopy :

- NMR : Assign stereochemistry using 2D NMR (COSY, NOESY) to resolve coupling between the dimethylamino group and adjacent protons .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular formula (C₁₁H₁₃NO₂) and detect fragmentation patterns .

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and optimize 3D conformations for docking studies .

Q. How should researchers design in vitro assays to evaluate the neuropharmacological activity of this compound?

- Methodological Answer :

- Receptor Binding Assays : Screen for affinity at serotonin (5-HT) or GABA receptors using radioligand displacement (e.g., [³H]Diazepam for GABAₐ) .

- Functional Assays : Measure cAMP modulation or calcium flux in neuronal cell lines (e.g., SH-SY5Y) to assess downstream signaling .

- Control Experiments : Include reference compounds (e.g., diazepam for GABAₐ) and validate results with orthogonal methods (e.g., electrophysiology) .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinities across studies be resolved?

- Methodological Answer :

- Batch Variability Analysis : Compare synthetic batches for impurities (e.g., via HPLC-UV) that may interfere with assays .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 overexpressing target receptors) and buffer conditions (pH, ion composition) to minimize variability .

- Orthogonal Validation : Confirm binding data with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in benzoxepin derivatives?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing dimethylamino with piperazinyl groups) to probe steric/electronic effects .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in receptor active sites (e.g., 5-HT₂₀) .

- QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and electrostatic potential maps .

Q. How can researchers investigate the enantiomer-specific activity of 3-dimethylamino-1-benzoxepin-5(2H)-one?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution .

- Stereochemical Analysis : Determine absolute configuration using X-ray crystallography (employ SHELX-97 for refinement ) or electronic circular dichroism (ECD) .

- Pharmacological Profiling : Compare EC₅₀ values of enantiomers in functional assays to identify stereospecific effects .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action in neurological disorders?

- Methodological Answer :

- Cryo-EM/XRPD : Resolve ligand-receptor complexes (e.g., with NMDA receptors) at near-atomic resolution .

- Metabolomics : Use LC-MS/MS to track neurotransmitter metabolite levels (e.g., serotonin, dopamine) in treated brain tissues .

- In Vivo Models : Employ transgenic mice (e.g., 5-HT₁₀ knockouts) to validate target engagement and behavioral outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.